molecular formula C10H8N4S B11885772 4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione CAS No. 19855-00-6

4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione

Cat. No.: B11885772
CAS No.: 19855-00-6
M. Wt: 216.26 g/mol
InChI Key: IGXZBFYNGRQBPI-UHFFFAOYSA-N
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Description

4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione typically involves the following steps :

    Starting Material: The synthesis begins with 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine.

    Nucleophilic Substitution: This compound undergoes aromatic nucleophilic substitution with various amines and triazole-2-thiol.

    Cyclization: The intermediate products are then cyclized to form the desired triazoloquinoxaline structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazoloquinoxalines depending on the nucleophile used.

Scientific Research Applications

4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione has several scientific research applications :

    Antiviral Agents: It has shown potential as an antiviral agent against various viruses.

    Antimicrobial Agents: The compound exhibits antibacterial and antifungal activities.

    Anticancer Research: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.

    DNA Intercalation: The compound can intercalate into DNA, making it useful in studying DNA interactions and developing DNA-targeted therapies.

Mechanism of Action

The mechanism of action of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione involves several pathways :

    DNA Intercalation: The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication and transcription.

    Enzyme Inhibition: It can inhibit various enzymes involved in viral replication and cell proliferation.

    Apoptosis Induction: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Comparison with Similar Compounds

4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione can be compared with other similar compounds in the triazoloquinoxaline family :

    4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a chloro group instead of a methyl group.

    8-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a methyl group at a different position.

    1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: Similar structure but with a thiol group instead of a thione group.

The uniqueness of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

19855-00-6

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

4-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione

InChI

InChI=1S/C10H8N4S/c1-6-9-12-13-10(15)14(9)8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,15)

InChI Key

IGXZBFYNGRQBPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N3C1=NNC3=S

Origin of Product

United States

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